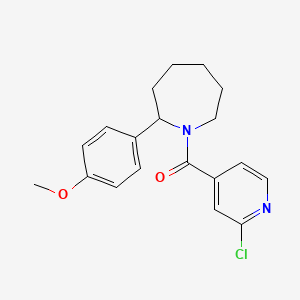
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane is a chemical compound that has been extensively researched for its potential use in scientific research. It is a member of the azepane family, which is known for its diverse range of biological activities. The compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. The compound has been found to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane has been found to exhibit a variety of biochemical and physiological effects. In addition to its neuroprotective properties, the compound has been found to have anti-inflammatory and antioxidant effects. It may also have a role in regulating glucose metabolism and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane in lab experiments is its ability to cross the blood-brain barrier, allowing for the study of its effects on the central nervous system. However, the compound may have limitations in terms of its specificity and selectivity for certain neurotransmitter receptors.
Orientations Futures
There are many potential future directions for research on 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane. One area of interest is its use in the development of new therapies for neurological disorders. Another potential direction is the study of its effects on other physiological systems, such as the cardiovascular system or the immune system. Additionally, further research may be needed to fully elucidate the compound's mechanism of action and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane involves a multi-step process that begins with the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form 2-chloropyridine-4-carbonyl chloride. This intermediate is then reacted with 4-methoxyphenylmagnesium bromide to form the corresponding ketone. The final step involves the reduction of the ketone using sodium borohydride to produce the desired azepane compound.
Applications De Recherche Scientifique
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to exhibit neuroprotective properties and may help to prevent the loss of neurons in the brain.
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(4-methoxyphenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-16-8-6-14(7-9-16)17-5-3-2-4-12-22(17)19(23)15-10-11-21-18(20)13-15/h6-11,13,17H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZRDBFEPFATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2549310.png)
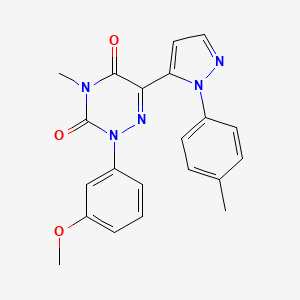
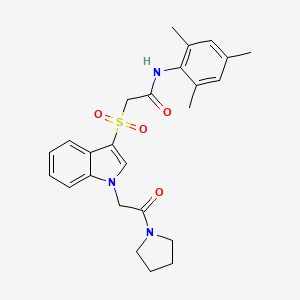
![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)
![Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2549314.png)



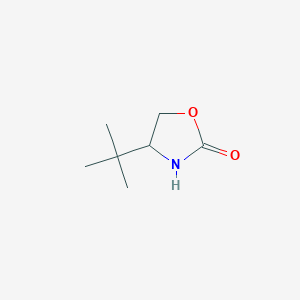

![3-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2549324.png)
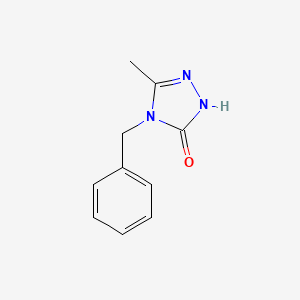
![N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2549330.png)
